molecular formula C11H12O B12586072 (2-Methyl-1H-inden-1-yl)methanol CAS No. 646507-60-0

(2-Methyl-1H-inden-1-yl)methanol

Cat. No.: B12586072
CAS No.: 646507-60-0
M. Wt: 160.21 g/mol
InChI Key: KCCZHJOBDRMIJU-UHFFFAOYSA-N
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Description

(2-Methyl-1H-inden-1-yl)methanol is an organic compound with the molecular formula C10H12O It is a derivative of indene, featuring a methyl group at the 2-position and a hydroxymethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1H-inden-1-yl)methanol typically involves the alkylation of indene followed by oxidation. One common method is the Friedel-Crafts alkylation of indene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 2-methylindene is then subjected to a hydroxymethylation reaction using formaldehyde and a base like sodium hydroxide to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents are often recycled to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1H-inden-1-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methyl-1H-inden-1-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methyl-1H-inden-1-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the indene core can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Indene: The parent compound of (2-Methyl-1H-inden-1-yl)methanol, lacking the methyl and hydroxymethyl groups.

    2-Methylindene: Similar structure but without the hydroxymethyl group.

    1-Indanol: Similar structure but without the methyl group.

Uniqueness

This compound is unique due to the presence of both a methyl and a hydroxymethyl group, which confer distinct chemical and biological properties.

Biological Activity

(2-Methyl-1H-inden-1-yl)methanol, a compound belonging to the indene family, has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, supported by various studies and data tables.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, including:

  • Hydrogenation of Indene Derivatives : Indene derivatives can be hydrogenated in the presence of catalysts like Pd/C to yield this compound.
  • Reactions with Alcohols : The reaction of indenes with alcohols under acidic conditions has also been documented, facilitating the formation of various derivatives.

Biological Activity

Research indicates that this compound exhibits a variety of biological activities, particularly in anti-inflammatory and anticancer contexts.

Anti-inflammatory Properties

Studies have shown that this compound can inhibit inflammatory pathways, potentially through the modulation of cytokines such as tumor necrosis factor-alpha (TNF-α). This is significant for conditions involving chronic inflammation.

Anticancer Activity

Several investigations have reported that this compound possesses anticancer properties. It appears to induce apoptosis in cancer cells and inhibit tumor growth, likely through interactions with specific cellular receptors and pathways involved in cell proliferation and survival.

The mechanisms by which this compound exerts its biological effects include:

  • Receptor Interaction : The compound interacts with various receptors implicated in inflammatory responses and cancer progression.
  • Enzyme Inhibition : It has been noted for its ability to inhibit certain enzymes involved in lipid metabolism and inflammatory processes.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of TNF-α production
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of phospholipase A2

Table 2: Synthesis Methods

Synthesis MethodDescription
HydrogenationHydrogenation of indene derivatives using Pd/C
Acid-Catalyzed ReactionsReaction with alcohols under acidic conditions

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

  • Case Study on Anti-inflammatory Effects :
    • In vitro studies demonstrated a significant reduction in inflammatory markers when treated with this compound, suggesting its potential as a therapeutic agent for inflammatory diseases.
  • Case Study on Anticancer Activity :
    • Research involving various cancer cell lines indicated that this compound led to a notable decrease in cell viability, supporting its role as an anticancer compound.

Properties

CAS No.

646507-60-0

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

(2-methyl-1H-inden-1-yl)methanol

InChI

InChI=1S/C11H12O/c1-8-6-9-4-2-3-5-10(9)11(8)7-12/h2-6,11-12H,7H2,1H3

InChI Key

KCCZHJOBDRMIJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C1CO

Origin of Product

United States

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